4-Cyano-2-fluorophenylboronic acid
Overview
Description
4-Cyano-2-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It is used in laboratory research .
Molecular Structure Analysis
The molecular structure of 4-Cyano-2-fluorophenylboronic acid consists of a phenyl ring substituted with a cyano group at the 4-position and a fluorine atom at the 2-position . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
4-Cyano-2-fluorophenylboronic acid can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
4-Cyano-2-fluorophenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a flash point of 164.2±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Halodeboronation of Aryl Boronic Acids
- Synthesis of 2-bromo-3-fluorobenzonitrile : The halodeboronation of 2-cyano-6-fluorophenylboronic acid is used in synthesizing 2-bromo-3-fluorobenzonitrile, demonstrating the utility of aryl boronic acids in chemical synthesis processes (Szumigala et al., 2004).
Synthesis of 4′-Alkyl- and 4′-Alkoxy-4-Cyano-3-Fluorobiphenyls
- Preparation of Biphenyls : The synthesis of 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls involves palladium(0)-catalyzed coupling of arylboronic acids, showcasing the role of these compounds in creating materials with specific properties, like liquid crystals (Gray et al., 1995).
Spectroscopic Studies of Phenylboronic Acids
- Infrared, Raman, and Surface-Enhanced Raman Spectroscopy : Studies on phenylboronic acids, including fluoro analogues, provide insights into their adsorption mechanisms and the influence of substituents on their properties (Piergies et al., 2013).
Synthesis of Naphthyridine Derivatives
- Creation of PDE-4 Inhibitors : The synthesis of naphthyridine derivatives from arylboronic acids, including 3-fluorophenylboronic acid, demonstrates their application in developing pharmaceutical compounds (Jiang et al., 2010).
Monolayer Doping Using Boronic Acids
- Controlling Boron-Containing Monolayers : The study of reactions between 4-fluorophenylboronic acid and silicon surfaces in solution highlights the potential of boronic acids in semiconductor technology and surface chemistry (Silva-Quiñones et al., 2021).
Rhodium-Catalyzed Annulation Reactions
- Indenone and Indanone Synthesis : The application of 2-cyanophenylboronic acid in rhodium-catalyzed annulation reactions emphasizes its role in the synthesis of complex organic compounds (Miura & Murakami, 2005).
Educational Applications in Chemistry
- Teaching Suzuki–Miyaura Reaction : Using 4-fluorophenylboronic acid in undergraduate laboratory experiments demonstrates its value in educational settings for teaching modern chemistry techniques (Lee et al., 2020).
Photonic Crystal Glucose-Sensing
- Noninvasive Glucose Monitoring : Incorporation of boronic acid derivatives like 4-amino-3-fluorophenylboronic acid in photonic crystal materials for glucose sensing shows the potential of these compounds in medical diagnostics and monitoring (Alexeev et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(4-cyano-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAUMAIVCYTVQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660653 | |
Record name | (4-Cyano-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-fluorophenylboronic acid | |
CAS RN |
1150114-77-4 | |
Record name | (4-Cyano-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-2-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.